{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}(phenyl)methanol
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Overview
Description
{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL: is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization. One common method involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The Williamson ether synthesis is often employed for the preparation of ethers, which is a key step in the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium alkoxides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, {1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Benzimidazoles are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development .
Industry
In the industrial sector, the compound is used in the development of new materials and catalysts. Its ability to undergo various chemical reactions makes it valuable for creating specialized products .
Mechanism of Action
The mechanism of action of {1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL involves its interaction with specific molecular targets. Benzimidazoles typically bind to proteins and enzymes, inhibiting their activity. This can disrupt cellular processes and lead to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- Mebendazole
- Albendazole
- Thiabendazole
- Fenbendazole
Uniqueness
What sets {1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C24H24N2O2 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]-phenylmethanol |
InChI |
InChI=1S/C24H24N2O2/c1-18-9-7-12-20(17-18)28-16-8-15-26-22-14-6-5-13-21(22)25-24(26)23(27)19-10-3-2-4-11-19/h2-7,9-14,17,23,27H,8,15-16H2,1H3 |
InChI Key |
AUCWDWURZFRNAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)O |
Origin of Product |
United States |
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